molecular formula C10H11N3O2 B1529199 Methyl 6-amino-1-methyl-1H-indazole-3-carboxylate CAS No. 1363380-69-1

Methyl 6-amino-1-methyl-1H-indazole-3-carboxylate

Cat. No.: B1529199
CAS No.: 1363380-69-1
M. Wt: 205.21 g/mol
InChI Key: WUJBIVYMGOJTEV-UHFFFAOYSA-N
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Description

Methyl 6-amino-1-methyl-1H-indazole-3-carboxylate is a heterocyclic compound that belongs to the indazole family Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-amino-1-methyl-1H-indazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 6-nitro-1-methyl-1H-indazole-3-carboxylate with a reducing agent such as tin(II) chloride in the presence of sodium acetate in tetrahydrofuran (THF) to yield the desired amino compound . The methylation of the resulting compound can be achieved using methyl iodide (MeI) to obtain this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-1-methyl-1H-indazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group in the precursor can be reduced to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Tin(II) chloride in the presence of sodium acetate in THF is commonly used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted indazole derivatives.

Scientific Research Applications

Methyl 6-amino-1-methyl-1H-indazole-3-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
  • 6-Amino-1-methyl-1H-indazole-3-carboxamide
  • Methyl 6-amino-1H-indazole-3-carboxylate

Uniqueness

Methyl 6-amino-1-methyl-1H-indazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and amino groups contribute to its reactivity and potential therapeutic applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

methyl 6-amino-1-methylindazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-13-8-5-6(11)3-4-7(8)9(12-13)10(14)15-2/h3-5H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUJBIVYMGOJTEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)N)C(=N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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